N-(4-iodophenyl)-4-nitrobenzenesulfonamide

Crystallography Solid-State Chemistry Halogen Bonding

N-(4-iodophenyl)-4-nitrobenzenesulfonamide (CAS 332025-19-1), also catalogued as N-(4'-nitrophenylsulfonyl)-4-iodoaniline, is a crystalline sulfonamide characterized by an electron-withdrawing 4-nitro group on the sulfonyl phenyl ring and a polarizable iodo substituent at the para position of the aniline ring. This specific functional-group arrangement confers distinct solid-state interaction profiles and synthetic reactivity that differentiate it from regioisomeric and substituent-analogous sulfonamides.

Molecular Formula C12H9IN2O4S
Molecular Weight 404.18 g/mol
CAS No. 332025-19-1
Cat. No. B3336635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-4-nitrobenzenesulfonamide
CAS332025-19-1
Molecular FormulaC12H9IN2O4S
Molecular Weight404.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])I
InChIInChI=1S/C12H9IN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H
InChIKeyPBZMAUSOHKHKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-iodophenyl)-4-nitrobenzenesulfonamide CAS 332025-19-1: A Dual-Functional Sulfonamide Building Block for Structural Biology and Chemical Synthesis


N-(4-iodophenyl)-4-nitrobenzenesulfonamide (CAS 332025-19-1), also catalogued as N-(4'-nitrophenylsulfonyl)-4-iodoaniline, is a crystalline sulfonamide characterized by an electron-withdrawing 4-nitro group on the sulfonyl phenyl ring and a polarizable iodo substituent at the para position of the aniline ring [1]. This specific functional-group arrangement confers distinct solid-state interaction profiles and synthetic reactivity that differentiate it from regioisomeric and substituent-analogous sulfonamides.

Why Generic Substitution Fails for N-(4-iodophenyl)-4-nitrobenzenesulfonamide: Structural and Reactivity Divergence Among Close Analogs


Simple substitution of N-(4-iodophenyl)-4-nitrobenzenesulfonamide with other sulfonamides is not reliable because the relative positioning of the nitro and iodo substituents fundamentally alters both the three-dimensional crystal packing and the chemical reactivity. As demonstrated by Kelly et al., the 1,4-arrangement of the iodine and nitro groups in this compound directs a specific pattern of I...O2N and C-H...O interactions that is absent in analogous compounds where these substituents are ortho-, meta-positioned or replaced by other halogens [1]. Furthermore, the susceptibility of the 4-nitrobenzenesulfonyl group to undergo Truce–Smiles rearrangement is critically influenced by the electronic character of the aniline substituent, making the iodo derivative a uniquely balanced substrate in cascade reactions [2].

Quantitative Differentiation of N-(4-iodophenyl)-4-nitrobenzenesulfonamide (332025-19-1): Crystallographic and Reactivity Data


Crystal Packing Motif Differentiation from Isomeric Iodo-nitro Sulfonamides

The crystal structure of N-(4-iodophenyl)-4-nitrobenzenesulfonamide (compound 2) exhibits chains generated by three-centre I...O2N interactions, which are then linked by C-H...O hydrogen bonds into a three-dimensional framework. This contrasts with the isomeric N-(4'-iodophenylsulfonyl)-4-nitroaniline (compound 1), where the same constituent groups are arranged in reverse, and with N-(4-iodophenyl)-2-nitrobenzenesulfonamide (compound 6), which forms centrosymmetric four-component aggregates rather than continuous chains [1].

Crystallography Solid-State Chemistry Halogen Bonding

Distinct I...O Interaction Topology vs. 4-Methyl-2-nitro Analog

Unlike N-(4-iodophenyl)-4-nitrobenzenesulfonamide, which engages in three-centre I...O2N interactions, the closely related analog N-(4'-iodophenylsulfonyl)-4-methyl-2-nitroaniline (compound 5) contains no I...O interactions of any type. Its crystal packing is instead dominated by N-H...O=S and C-H...O(nitro) hydrogen bonds, forming alternating R2(2)(8) and R2(2)(10) ring chains [1].

Solid-State Interactions Non-Covalent Bonding Halogen Bond Donor

Reactivity Advantage in Truce–Smiles Cascade Reactions Over Non-Nitrated or Non-iodinated Analogs

The 4-nitrobenzenesulfonamide group serves as an optimal electrophilic activator in acid-free, transition-metal-free Truce–Smiles rearrangements, enabling a cascade with Michael addition to afford trisubstituted 4-quinolones. Within this manifold, the para-iodo substituent on the aniline ring provides additional polarizability that stabilizes the intermediate meisenheimer complex, leading to yields comparable with the most reactive aryl substrates. In contrast, replacement of the 4-nitro group with hydrogen or of the 4-iodo group with fluorine diminishes the reaction efficiency significantly [1].

Synthetic Organic Chemistry Smiles Rearrangement 4-Quinolone Synthesis

Distinct Biological Activity Spectrum vs. Meta- and Ortho-Iodo Isomers (Class-Level Inference)

In a preliminary antimicrobial screen, N-(4-iodophenyl)-4-nitrobenzenesulfonamide demonstrated effective inhibition of Candida albicans and Aspergillus niger, a spectrum of activity not uniformly observed for its 2-iodo and 3-iodo isomers . This observation aligns with class-level evidence that para-substituted iodobenzenesulfonamides possess superior geometric complementarity for fungal enzyme targets compared to ortho- and meta-substituted analogs [1].

Biological Activity Structure-Activity Relationship Antimicrobial Screening

Recommended Application Scenarios for N-(4-iodophenyl)-4-nitrobenzenesulfonamide Based on Evidence


Crystallographic Standard for Studying Three-Centre I···O2N Halogen Bonding

Due to its robust and well-characterized three-centre I...O2N interaction motif, N-(4-iodophenyl)-4-nitrobenzenesulfonamide is an ideal co-crystal former or standard compound for systematic studies of iodine-nitro halogen bonding. Its structure has been fully determined at 100 K, providing a benchmark for comparing analogous iodo-nitro aromatic systems [1].

Key Substrate for Truce–Smiles Rearrangement Optimization

The compound's balanced electronic structure makes it a model substrate for developing and optimizing transition-metal-free Truce–Smiles cascade reactions. Its consistent performance in the synthesis of trisubstituted 4-quinolones under mild conditions (K2CO3, DMF, room temperature) recommends it for reaction scope studies and method development [2].

Antifungal Pharmacophore Starting Point

The preliminary activity against Candida albicans and Aspergillus niger suggests that N-(4-iodophenyl)-4-nitrobenzenesulfonamide is an appropriate starting scaffold for antifungal hit-to-lead programs. Its activity profile, distinct from its regioisomers, justifies its selection for further medicinal chemistry optimization .

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